N-(4-methylphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
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Overview
Description
“N-(4-methylphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound features a p-tolyl group, a triazole ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide” typically involves multi-step organic reactions. One common method includes:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The piperidine ring can undergo various substitution reactions, introducing different functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group could yield p-toluic acid, while reduction of the triazole ring might produce a triazoline derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(4-methylphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to form stable complexes with metal ions, which could play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(p-tolyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- N-(p-tolyl)-4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxamide
- N-(p-tolyl)-4-(2H-1,2,3-triazol-5-yl)piperidine-1-carboxamide
Uniqueness
The uniqueness of “N-(4-methylphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide” lies in the specific positioning of the triazole ring and the p-tolyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-methylphenyl)-4-(triazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-12-2-4-13(5-3-12)18-15(21)19-10-6-14(7-11-19)20-16-8-9-17-20/h2-5,8-9,14H,6-7,10-11H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKRVAIZMNFYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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